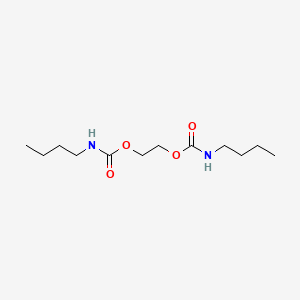
Ethane-1,2-diyl bis(butylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Materials Science
Polyaddition Behavior and Polymer Synthesis :Ethane-1,2-diyl bis(butylcarbamate) derivatives have been explored for their polyaddition behavior with diamines, leading to polymers with varying molecular weights and reactivities. Such polymers demonstrate potential in creating materials with specific mechanical and thermal properties. For instance, the study by Tomita et al. (2001) delves into the polyaddition reactions of bis(five- and six-membered cyclic carbonate)s with diamine, highlighting the influence of structural variations on polymerization rates and product molecular weights (Tomita, Sanda, & Endo, 2001).
Organic–Inorganic Hybrid Silica Membranes :Research by Kanezashi et al. (2010) explored the use of bis(triethoxysilyl) ethane as a silica precursor for creating organic–inorganic hybrid silica membranes. These membranes exhibited unique gas separation characteristics and hydrothermal stability, making them suitable for industrial applications, such as gas purification processes (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).
Organometallic Chemistry and Catalysis
Synthesis and Reactivity of Rhodium(I) Silylamide Complexes :The study by Whited et al. (2014) investigates rhodium(I) silylamide complexes for their ability to cleave CO2 bonds, forming carbamate complexes. This reactivity suggests potential applications in catalysis and the development of new methods for CO2 utilization (Whited, Kosanovich, & Janzen, 2014).
Catalytic Applications in Polymerization :Lotfi et al. (2019) reported on the synthesis and application of bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]ethane as an efficient ligand for olefin polymerization catalysts. The study highlights the potential of these compounds in the synthesis of high-performance polymers (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
Molecular Design for Selective Extraction
Selective Lead(II) Extraction :Hayashita et al. (1999) focused on the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective Lead(II) extraction. This research underscores the importance of molecular structure in designing selective extractants for environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(butylcarbamoyloxy)ethyl N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJOVFNHJWWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane-1,2-diyl bis(butylcarbamate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)
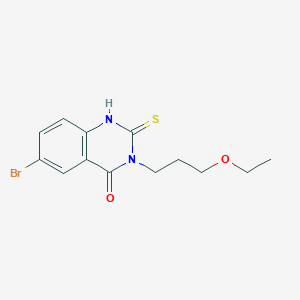
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
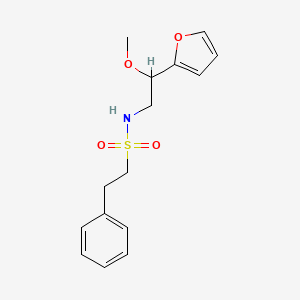
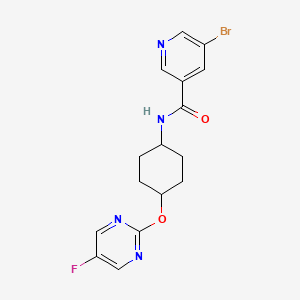
![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)
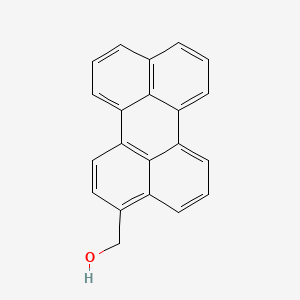


![6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2987969.png)
![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)